molecular formula C46H30N4 B14191215 5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) CAS No. 869799-62-2

5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)

Cat. No.: B14191215
CAS No.: 869799-62-2
M. Wt: 638.8 g/mol
InChI Key: ZFYRTLGDGSGALV-UHFFFAOYSA-N
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Description

5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) is a complex organic compound that belongs to the class of pyridoindoles This compound is characterized by its unique structure, which includes a biphenyl core and two pyridoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Synthesis of Pyridoindole Moieties: The pyridoindole units can be synthesized via a Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone.

    Coupling of Biphenyl and Pyridoindole Units: The final step involves the coupling of the biphenyl core with the pyridoindole moieties through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced pyridoindole derivatives.

    Substitution: Formation of substituted biphenyl-pyridoindole compounds.

Scientific Research Applications

5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, leading to changes in cellular function. The compound’s unique structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(5H-pyrido[4,3-b]indole): Lacks the phenyl groups on the pyridoindole moieties.

    5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole): Contains methyl groups instead of phenyl groups.

Uniqueness

5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) is unique due to the presence of phenyl groups on the pyridoindole moieties, which may enhance its stability, solubility, and biological activity compared to similar compounds. The biphenyl core also contributes to its rigidity and planarity, which are important for its interactions with molecular targets.

Properties

CAS No.

869799-62-2

Molecular Formula

C46H30N4

Molecular Weight

638.8 g/mol

IUPAC Name

8-phenyl-5-[4-[4-(8-phenylpyrido[4,3-b]indol-5-yl)phenyl]phenyl]pyrido[4,3-b]indole

InChI

InChI=1S/C46H30N4/c1-3-7-31(8-4-1)35-15-21-43-39(27-35)41-29-47-25-23-45(41)49(43)37-17-11-33(12-18-37)34-13-19-38(20-14-34)50-44-22-16-36(32-9-5-2-6-10-32)28-40(44)42-30-48-26-24-46(42)50/h1-30H

InChI Key

ZFYRTLGDGSGALV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=NC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N7C8=C(C=C(C=C8)C9=CC=CC=C9)C1=C7C=CN=C1

Origin of Product

United States

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